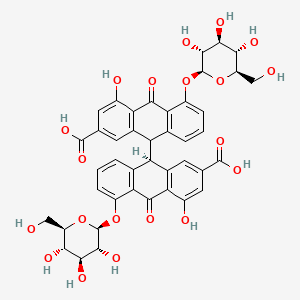

Sennoside A,B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sennosides A and B are natural dianthrone glycosides primarily derived from medicinal plants such as Senna alexandrina and Rheum officinale. These compounds are well-known for their potent laxative properties and have been used in traditional herbal medicine for centuries . Sennosides A and B are the main bioactive components responsible for the purgative effects of senna and rhubarb .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sennosides A and B can be synthesized through the extraction of senna leaves and pods using aqueous methanol. The extraction process typically involves using a 50% methanol solution at room temperature (20-30°C) . The extracted mixture is then purified to isolate the sennosides.

Industrial Production Methods: In industrial settings, the preparation of sennosides involves large-scale extraction from senna plant materials. The process includes:

- Harvesting senna leaves and pods.

- Drying and grinding the plant material.

- Extracting the sennosides using aqueous methanol.

- Purifying the extract through filtration and chromatography techniques .

Analyse Des Réactions Chimiques

Types of Reactions: Sennosides A and B undergo various chemical reactions, including:

Reduction: Sennosides are reduced to rhein anthrone in the human intestine.

Oxidation: They can be oxidized to form different anthraquinone derivatives.

Common Reagents and Conditions:

Reduction: The reduction of sennosides to rhein anthrone occurs under the influence of gut bacteria.

Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize sennosides.

Major Products Formed:

Applications De Recherche Scientifique

Sennosides A and B have a wide range of scientific research applications, including:

Chemistry: Used as reference compounds in the quality control of medicinal plants and formulations.

Biology: Studied for their effects on gut microbiota and their potential role in modulating gut health.

Medicine: Utilized as laxatives to treat constipation and to empty the large intestine before surgery.

Industry: Employed in the production of over-the-counter laxative medications.

Mécanisme D'action

Sennosides A and B exert their effects primarily through their conversion to rhein anthrone by gut bacteria. Rhein anthrone stimulates the intestinal mucosa, leading to increased peristalsis and bowel movements . Additionally, sennosides increase the expression of cyclooxygenase 2 in macrophage cells, resulting in elevated levels of prostaglandin E2, which further promotes intestinal contractions .

Comparaison Avec Des Composés Similaires

Sennosides A and B are part of a broader class of anthraquinone glycosides. Similar compounds include:

Sennoside C and D: These are also derived from senna and exhibit similar laxative properties.

Aloin: Another anthraquinone glycoside found in aloe vera, used for its laxative effects.

Uniqueness: Sennosides A and B are unique due to their potent laxative effects and their ability to be metabolized into active compounds by gut bacteria. This metabolic conversion is a key factor in their efficacy as laxatives .

Propriétés

Formule moléculaire |

C42H38O20 |

|---|---|

Poids moléculaire |

862.7 g/mol |

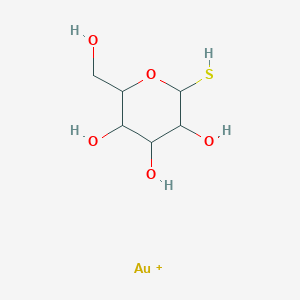

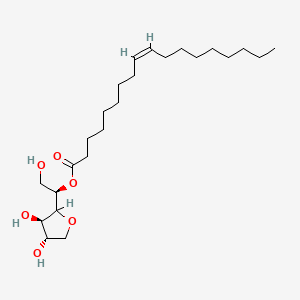

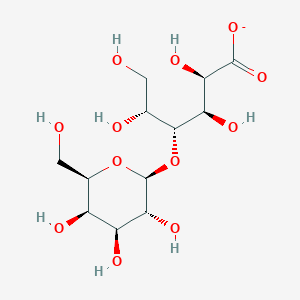

Nom IUPAC |

9-[(9R)-2-carboxy-4-hydroxy-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-4-hydroxy-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid |

InChI |

InChI=1S/C42H38O20/c43-11-23-31(47)35(51)37(53)41(61-23)59-21-5-1-3-15-25(17-7-13(39(55)56)9-19(45)27(17)33(49)29(15)21)26-16-4-2-6-22(60-42-38(54)36(52)32(48)24(12-44)62-42)30(16)34(50)28-18(26)8-14(40(57)58)10-20(28)46/h1-10,23-26,31-32,35-38,41-48,51-54H,11-12H2,(H,55,56)(H,57,58)/t23-,24-,25-,26?,31-,32-,35+,36+,37-,38-,41-,42-/m1/s1 |

Clé InChI |

IPQVTOJGNYVQEO-LALZNDFESA-N |

SMILES isomérique |

C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C([C@@H]2C5C6=C(C(=CC=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)C(=O)O |

SMILES canonique |

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 7-[3-hydroxy-2-[(E)-4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoate](/img/structure/B10762902.png)

![(E)-but-2-enedioic acid;[(2R,3S,4S,6R,7S,8S,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-(diethylamino)ethylsulfanyl]acetate](/img/structure/B10762913.png)

![[(2R,3S,4S,6R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[1-[[(2R)-2-amino-3-methylbutanoyl]amino]-2-methylpropan-2-yl]sulfanylacetate](/img/structure/B10762921.png)

![7-{(1R,3R)-3-Hydroxy-2-[(E)-(S)-4-hydroxy-4-(1-propyl-cyclobutyl)-but-1-enyl]-5-oxo-cyclopentyl}-heptanoic acid methyl ester](/img/structure/B10762922.png)

![[(1R,4R,7S)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[1-[(2-amino-3-methylbutanoyl)amino]-2-methylpropan-2-yl]sulfanylacetate](/img/structure/B10762941.png)

![[(2R,3S,4S,6S,8S,14S)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[1-[[(2S)-2-amino-3-methylbutanoyl]amino]-2-methylpropan-2-yl]sulfanylacetate](/img/structure/B10762961.png)

![[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[1-[[(2S)-2-amino-3-methylbutanoyl]amino]-2-methylpropan-2-yl]sulfanylacetate](/img/structure/B10762973.png)

![(6R,7R)-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10762994.png)